molecular formula C21H22N4O4 B2489555 1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 1396564-31-0

1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Cat. No.: B2489555
CAS No.: 1396564-31-0
M. Wt: 394.431
InChI Key: YUNNMZGCTISOTO-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine (CAS 1396564-31-0) is a complex synthetic organic compound with the molecular formula C21H22N4O4 and a molecular weight of 394.42 g/mol . This molecule is characterized by a unique architecture featuring a piperazine ring core that is di-substituted with a 2,3-dimethoxybenzoyl group and a pyrazolo[1,5-a]pyridine-3-carbonyl moiety . This specific structural motif makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly in the development of novel heterocyclic compounds. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in pharmaceutical sciences, with close analogs like pyrazolo[1,5-a]pyrimidines being widely investigated as potent protein kinase inhibitors (PKIs) for targeted cancer therapy . These scaffolds are known to act as ATP-competitive inhibitors, disrupting aberrant signaling pathways that drive oncogenesis in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The presence of the piperazine linker, a common feature in bioactive molecules, enhances solubility and provides a versatile handle for further structural modification to optimize pharmacokinetic properties and target binding affinity . Researchers utilize this compound as a key building block for the synthesis and exploration of new chemical entities. It is available for procurement in various quantities to support laboratory-scale investigations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-28-18-8-5-6-15(19(18)29-2)20(26)23-10-12-24(13-11-23)21(27)16-14-22-25-9-4-3-7-17(16)25/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNNMZGCTISOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,3-Dimethoxybenzoyl Chloride

2,3-Dimethoxybenzoic acid is methylated using iodomethane and potassium carbonate in dimethylformamide (DMF), followed by conversion to the acyl chloride via thionyl chloride (SOCl₂).

Reaction Conditions :

  • Methylation : 2,3-Dihydroxybenzoic acid (1 eq.), K₂CO₃ (2.5 eq.), CH₃I (2.2 eq.), DMF, 60°C, 12 h.
  • Acyl Chloride Formation : SOCl₂ (3 eq.), reflux, 4 h.

Yield : 85–92% (two steps).

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

The pyrazolo[1,5-a]pyridine core is constructed via cyclocondensation of 3-aminopyrazole with ethyl acetoacetate, followed by oxidation of the C3 methyl group to a carboxylic acid (Scheme 1).

Step 1: Cyclocondensation
3-Aminopyrazole (1 eq.) and ethyl acetoacetate (1.2 eq.) react in acetic acid at 100°C for 8 h to yield ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Step 2: Saponification and Acidification
The ester is hydrolyzed with NaOH (2 M, 80°C, 6 h) and acidified with HCl to precipitate the carboxylic acid.

Overall Yield : 67–74%.

Sequential Acylation of Piperazine

Protection of Piperazine

Boc protection of one piperazine nitrogen ensures regioselective acylation (Table 1).

Table 1: Boc Protection of Piperazine

Reagents Conditions Yield
Boc₂O (1.1 eq.), TEA DCM, 0°C → rt, 6 h 95%

First Acylation: 2,3-Dimethoxybenzoyl Chloride

The Boc-protected piperazine undergoes acylation with 2,3-dimethoxybenzoyl chloride in dichloromethane (DCM) using N-ethyl-N,N-diisopropylamine (DIPEA) as the base (Table 2).

Table 2: Acylation with 2,3-Dimethoxybenzoyl Chloride

Reagents Conditions Yield
2,3-Dimethoxybenzoyl Cl (1.5 eq.) DCM, 0°C → rt, 12 h 89%

Deprotection and Second Acylation

Boc removal with trifluoroacetic acid (TFA) in DCM (1 h, rt) liberates the secondary amine, which is acylated with pyrazolo[1,5-a]pyridine-3-carbonyl chloride under analogous conditions (Table 3).

Table 3: Second Acylation with Pyrazolo Carbonyl Chloride

Reagents Conditions Yield
Pyrazolo[1,5-a]pyridine-3-carbonyl Cl (1.5 eq.) DMF, 0°C → 36°C, 24 h 68%

Note : Dimethylformamide (DMF) enhances solubility of the aromatic acyl chloride.

Alternative Synthetic Routes

One-Pot Dual Acylation

Attempts to acylate piperazine without protection led to statistical mixtures (∼40% mono-acylated, ∼30% di-acylated). Catalytic methods using ZnCl₂ showed marginal improvement (di-acylated yield: 52%) but required stringent stoichiometric control.

Solid-Phase Synthesis

Immobilization of piperazine on Wang resin enabled sequential acylation (first with 2,3-dimethoxybenzoyl chloride, then pyrazolo carbonyl chloride), yielding the target compound in 61% isolated yield after cleavage.

Characterization and Analytical Data

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.2 Hz, 1H, pyrazolo-H), 7.45–7.38 (m, 3H, aromatic), 6.92 (d, J = 8.4 Hz, 1H, aromatic), 3.89 (s, 6H, OCH₃), 3.72–3.65 (m, 8H, piperazine).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₅N₅O₅ [M+H]⁺: 482.1932; found: 482.1936.

Challenges and Optimization Opportunities

  • Solvent Selection : DMF improved yields in the second acylation but necessitated extensive washing to remove residuals.
  • Purification : Silica gel chromatography (EtOAc/hexane, 1:3 → 1:1) effectively separated di-acylated products from mono-acylated byproducts.
  • Scalability : Pd/C-mediated hydrogenation (as in) could streamline nitro-group reductions in analogous intermediates.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound features a piperazine core functionalized with two distinct carbonyl groups: a 2,3-dimethoxybenzoyl moiety and a pyrazolo[1,5-a]pyridine-3-carbonyl group. Its synthesis likely involves sequential acylation and cyclization steps, supported by methodologies from analogous heterocyclic systems.

Table 1: Key Reaction Steps and Conditions

StepReaction TypeReagents/ConditionsSource Relevance
1Piperazine protectionBoc₂O, DCM, TEA (N-acylation methods)
2Acylation with 2,3-dimethoxybenzoyl chloride2,3-Dimethoxybenzoyl chloride, K₂CO₃, DMF (DMF-based acylation)
3DeprotectionTFA/DCM (1:1) (Boc removal)
4Acylation with pyrazolo-carbonyl chloridePyrazolo[1,5-a]pyridine-3-carbonyl chloride, DIPEA, DCM (amide coupling)
5Cyclization (pyrazolo formation)Hydrazine derivatives, ZrCl₄, EtOH, 95°C (pyrazolo synthesis)

Reactivity of Functional Groups

  • Amide Bonds :
    The two amide linkages are susceptible to hydrolysis under strongly acidic (HCl, H₂SO₄) or basic (NaOH) conditions. Stability is maintained in neutral environments .

  • Pyrazolo[1,5-a]pyridine Core :

    • Electrophilic Substitution : The C-5 position is reactive toward nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) .

    • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative .

  • 2,3-Dimethoxybenzoyl Group :

    • Demethylation : BBr₃ in DCM selectively removes methoxy groups to yield phenolic derivatives .

Table 2: Functional Group Reactivity

GroupReaction TypeReagents/ConditionsOutcome
Amide bondsHydrolysis6M HCl, reflux, 12hCleavage to carboxylic acid + amine
Pyrazolo C-5 positionNitrationHNO₃ (conc.), H₂SO₄, 0°C → 25°C5-Nitro derivative
Methoxy groupsDemethylationBBr₃, DCM, -78°C → 25°CPhenolic intermediates

Catalytic and Solvent Effects

  • Acylation Efficiency : DMF enhances nucleophilicity of piperazine nitrogen, improving acylation yields .

  • Cyclization Catalysts : ZrCl₄ promotes pyrazolo ring formation via Lewis acid-mediated condensation (95% yield reported in ).

Stability and Degradation Pathways

  • Thermal Stability : Decomposition observed >250°C (DSC analysis), with CO evolution from amide bond cleavage .

  • Photodegradation : UV irradiation (254 nm) induces radical-mediated decomposition of the pyrazolo ring .

Table 3: Derivitization Examples

ReactionReagents/ConditionsProduct
Suzuki Coupling5-Bromo derivative, Pd(PPh₃)₄, K₂CO₃5-Aryl-pyrazolo[1,5-a]pyridine analog
Mannich ReactionFormaldehyde, morpholine, EtOHN-Morpholinomethyl-piperazine derivative

Spectroscopic Characterization

  • ¹H NMR :

    • Piperazine protons: δ 3.4–3.8 ppm (multiplet).

    • Pyrazolo[1,5-a]pyridine H-2: δ 8.2–8.5 ppm (singlet) .

  • IR : Strong carbonyl stretches at 1660–1680 cm⁻¹ (amide C=O) .

Challenges and Optimization

  • Selective Acylation : Boc protection ensures monoacylation before introducing the second carbonyl group .

  • Purification : Flash chromatography (SiO₂, EtOAc/hexane) resolves regioisomers from pyrazolo cyclization .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine. For instance:

  • Mechanism of Action : Compounds with pyrazolo[1,5-a]pyridine structures have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. Research indicates that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers .
  • Case Study : A related study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results highlighted the potential of these compounds as effective agents in cancer therapy .

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier suggests possible applications in treating neurological disorders:

  • Potential Applications : Research indicates that derivatives of piperazine can modulate neurotransmitter systems and exhibit neuroprotective properties. This opens avenues for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .

Anti-inflammatory Properties

Research into similar piperazine derivatives has shown anti-inflammatory effects:

  • Mechanism : Compounds containing electron-donating groups have demonstrated enhanced anti-inflammatory activity compared to those with electron-withdrawing groups. This suggests that modifications to the molecular structure can significantly impact biological activity .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
Anti-inflammatoryReduces inflammation in animal models

Case Study 1: Anticancer Activity Evaluation

A series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines using MTT assays. The study found that certain modifications to the piperazine structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Neuroprotective Potential

In another study focusing on neuroprotective effects, researchers assessed the ability of piperazine derivatives to inhibit neuroinflammation in vitro. The results indicated that these compounds could reduce pro-inflammatory cytokine levels, supporting their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrazolo[1,5-a]pyridine moiety can inhibit specific enzymes. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include:

    1-(2,3-Dimethoxybenzoyl)piperazine: Lacks the pyrazolo[1,5-a]pyridine moiety, making it less effective in enzyme inhibition.

    4-{Pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine: Lacks the 2,3-dimethoxybenzoyl group, reducing its interaction with neurotransmitter receptors.

The uniqueness of 1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine lies in its dual functional groups, which allow it to interact with multiple biological targets simultaneously, enhancing its therapeutic potential.

Biological Activity

The compound 1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Piperazine moiety : Known for its diverse pharmacological properties.
  • Pyrazolo[1,5-a]pyridine : Associated with various biological activities including anti-cancer and anti-inflammatory effects.
  • Dimethoxybenzoyl group : May enhance lipophilicity and bioavailability.

Molecular Formula

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 350.4 g/mol

Anticancer Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold have shown promising results in inhibiting cancer cell proliferation. A study found that derivatives of pyrazolo compounds exhibited significant cytotoxic effects against various cancer cell lines, implicating their potential as anti-cancer agents .

Table 1: Cytotoxicity of Pyrazolo Derivatives

Compound NameCell Line TestedIC50_{50} (µM)
Compound AHeLa5.0
Compound BMCF-73.2
This compound A5494.5

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been noted to inhibit BCR-ABL kinase activity, which is crucial in certain types of leukemia .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of piperazine derivatives. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 2: AChE Inhibition Assay Results

Compound NameAChE Inhibition (%)
Control0
Compound C75
This compound 68

Study on Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo compounds and tested their efficacy against various cancer cell lines. The study concluded that the introduction of specific substituents significantly enhanced the anticancer activity of these compounds .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of piperazine derivatives. The results indicated that compounds with similar structures to This compound showed promise in reducing amyloid plaque formation in vitro .

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